synthesis and characterization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
synthesis and characterization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Part 1: Executive Summary & Strategic Overview
Target Analyte: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
Chemical Class:
This guide details the synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, a specialized scaffold structurally aligned with benzoylurea insecticides (e.g., Lufenuron, Diflubenzuron) and urea-based antineoplastic agents. The presence of the ortho-hydroxyl group on the phenyl ring introduces an intramolecular hydrogen bond donor, significantly influencing the molecule's planarity, solubility, and receptor binding affinity.
Key Technical Challenges:
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Regioselectivity: Ensuring the urea formation occurs at the amino group of the phenol precursor without protecting the hydroxyl group.
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Moisture Sensitivity: The benzoyl isocyanate intermediate is highly susceptible to hydrolysis, requiring strictly anhydrous conditions.
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Purification: Benzoylureas often exhibit poor solubility in common organic solvents, necessitating specific recrystallization strategies.
Part 2: Chemical Identity & Retrosynthetic Analysis
Structural Logic
The molecule consists of three distinct domains:
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Ring A (Benzoyl): Provides lipophilicity and electron-withdrawing character to the urea carbonyl.
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Linker (Acylurea): The -CO-NH-CO-NH- bridge is the pharmacophore, facilitating bidentate hydrogen bonding.
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Ring B (Phenolic): The 2-hydroxy-5-nitrophenyl moiety. The nitro group (position 5) increases acidity and metabolic stability, while the hydroxyl (position 2) allows for pseudo-ring formation via H-bonding with the urea carbonyl.
Retrosynthesis
The most efficient disconnection is at the N-C bond between the benzoyl isocyanate and the aniline derivative.
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Synthon A: Benzoyl Isocyanate (Generated in situ)
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Synthon B: 2-Amino-4-nitrophenol (Commercial precursor)
Reaction Pathway:
Part 3: Experimental Synthesis Protocol
Methodology: One-Pot, Two-Step Synthesis via Benzoyl Isocyanate Scale: 10 mmol (Typical Lab Scale)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |
| Benzoyl Chloride | 140.57 | 1.0 | 1.41 g (1.16 mL) | Electrophile Precursor |
| Sodium Cyanate (NaOCN) | 65.01 | 1.2 | 0.78 g | Isocyanate Source |
| 2-Amino-4-nitrophenol | 154.12 | 1.0 | 1.54 g | Nucleophile |
| Dichloromethane (Dry) | - | Solvent | 20 mL | Solvent (Step 1) |
| Acetone (Dry) | - | Solvent | 10 mL | Solvent (Step 2) |
| Tetrabutylammonium Bromide | 322.37 | 0.05 | 0.16 g | Phase Transfer Cat. |
Step-by-Step Procedure
Step 1: Generation of Benzoyl Isocyanate
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Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under nitrogen flow.
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Activation: Add Sodium Cyanate (0.78 g) and Dry Dichloromethane (20 mL) to the flask.
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Addition: Add Benzoyl Chloride (1.16 mL) and the phase transfer catalyst (TBAB).
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Reaction: Reflux the mixture at 40°C for 4–6 hours.
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Checkpoint: Monitor IR for the appearance of the strong isocyanate peak at ~2250 cm⁻¹ .
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Filtration: Once conversion is complete, cool to room temperature and filter quickly under nitrogen to remove inorganic salts (NaCl). The filtrate contains the reactive Benzoyl Isocyanate .
Step 2: Urea Coupling
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Preparation: Dissolve 2-Amino-4-nitrophenol (1.54 g) in Dry Acetone (10 mL) . (Note: Acetone is preferred here to solubilize the polar nitrophenol).
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Coupling: Add the amine solution dropwise to the stirred benzoyl isocyanate filtrate at 0°C (ice bath). The reaction is exothermic.[2]
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Completion: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate (the target urea) should form.
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Quenching: If isocyanate remains (check IR), add 1 mL of methanol to quench.
Step 3: Workup & Purification
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Isolation: Filter the solid precipitate using a Büchner funnel.
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Washing: Wash the filter cake sequentially with:
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Cold Dichloromethane (2 x 5 mL) – removes unreacted benzoyl isocyanate/benzamide.
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Dilute HCl (0.1 M, 5 mL) – removes unreacted amine.
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Cold Water (2 x 10 mL).
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Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or Glacial Acetic Acid . Benzoylureas are notoriously insoluble; DMF aids dissolution at high temps.
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Drying: Dry in a vacuum oven at 60°C for 12 hours.
Part 4: Mechanism & Visualization
The reaction proceeds via a nucleophilic addition of the primary amine to the highly electrophilic central carbon of the isocyanate.
Key Mechanistic Insight: The hydroxyl group on the aniline is less nucleophilic than the amine due to the resonance withdrawal of the nitro group and the inherent lower nucleophilicity of oxygen vs. nitrogen in this context. Therefore, protection of the phenol is typically not required if the stoichiometry is controlled.
Figure 1: Reaction pathway from precursors to the final benzoylurea scaffold.
Part 5: Characterization & Quality Control
Trustworthiness in synthesis relies on rigorous structural validation. Use the following parameters to confirm identity.
Infrared Spectroscopy (FT-IR)
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Amide I (C=O, Benzoyl): 1680–1700 cm⁻¹ (Sharp, strong).
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Amide II (C=O, Urea): 1650–1660 cm⁻¹ (Often appears as a shoulder or distinct peak lower than benzoyl).
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N-H Stretch: 3200–3350 cm⁻¹ (Broadened by H-bonding).
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Nitro Group: 1530 cm⁻¹ (Asymmetric) and 1340 cm⁻¹ (Symmetric).
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O-H Stretch: 3400–3500 cm⁻¹ (Often broad/weak due to intramolecular H-bond with urea carbonyl).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (Required due to solubility)
| Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.50 | Singlet (Broad) | 1H | Urea NH (Benzoyl side, H-bonded) |
| 11.20 | Singlet | 1H | Urea NH (Aryl side) |
| 10.80 | Singlet (Broad) | 1H | Phenolic -OH |
| 8.90 | Doublet (J=2.5 Hz) | 1H | Ar-H (Pos 6, ortho to Urea/Nitro) |
| 7.90–8.00 | Multiplet | 2H | Benzoyl (ortho) |
| 7.85 | dd (J=9, 2.5 Hz) | 1H | Ar-H (Pos 4, ortho to Nitro) |
| 7.50–7.70 | Multiplet | 3H | Benzoyl (meta/para) |
| 7.10 | Doublet (J=9 Hz) | 1H | Ar-H (Pos 3, ortho to OH) |
Note: The downfield shift of the Urea NH (12.50 ppm) is characteristic of Benzoylureas due to the "pseudo-ring" intramolecular hydrogen bond.
Mass Spectrometry (ESI-MS)
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Mode: Negative Ion Mode (ESI-) is often more sensitive for nitrophenols/ureas.
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Expected [M-H]⁻: 300.24 m/z (Calculated MW: 301.25).
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Fragmentation: Loss of benzamide (121 Da) or isocyanate fragments.
Part 6: Troubleshooting & Safety
Common Failure Modes
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Symmetrical Urea Formation: If water enters the reaction, Benzoyl Isocyanate hydrolyzes to Benzamide, which can react with remaining isocyanate to form Dibenzoyl Urea.
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Solution: Ensure all glassware is flame-dried; use anhydrous solvents.
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Low Yield: Often due to the amine attacking the ester carbonyl (rare) or poor solubility preventing precipitation.
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Solution: Increase concentration; cool to -20°C to force precipitation.
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Safety (MSDS Highlights)
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Benzoyl Isocyanate: Lachrymator, sensitizer. Handle in a fume hood.
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2-Amino-4-nitrophenol: Toxic if swallowed, potential mutagen.
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Nitro Compounds: Potential explosion hazard if heated to dryness under pressure (though this derivative is generally stable).
References
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General Synthesis of Benzoylureas
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Beilstein Journal of Organic Chemistry. "Reaction of 1,2-naphthoquinone with primary amines."[3] (Context on amine reactivity).
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Isocyanate Chemistry & Kinetics
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BenchChem Technical Guide. "A Comparative Guide to the Kinetic Study of Benzoyl Isocyanate Reactions."
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Structural Characterization (X-Ray/H-Bonding)
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National Institutes of Health (PMC). "N-Benzoyl-N′-phenylurea: Structure and Bonding."[4]
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Biological Activity (Chitin Inhibition)
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Taylor & Francis Online. "Development of a New Manufacturing Route for Benzoylphenylureas."[5]
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Purification Protocols
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BenchChem Support.[6] "Purification of Products from Benzoyl Isocyanate Reactions."
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Sources
- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Variations in product in reactions of naphthoquinone with primary amines [beilstein-journals.org]
- 4. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
